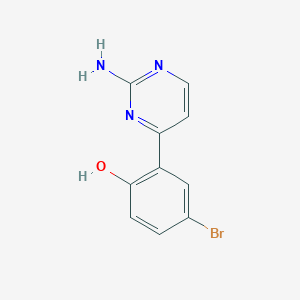![molecular formula C15H19N3O3 B1384529 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid CAS No. 1179747-61-5](/img/structure/B1384529.png)
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Übersicht
Beschreibung
“3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid” is a chemical compound with the CAS Number: 1179747-61-5 . It has a molecular weight of 289.33 . The IUPAC name for this compound is N-ethyl-N-[(8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-beta-alanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19N3O3/c1-3-18(8-7-13(19)20)9-12-16-14-10(2)5-4-6-11(14)15(21)17-12/h4-6,9,16H,3,7-8H2,1-2H3,(H,17,21)(H,19,20) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to detailed chemical databases or experimental data.Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound has been explored for its potential in cancer treatment due to its structural similarity to quinazolinone derivatives, which are known for their antitumor properties . The presence of the 4-oxo-3,4-dihydroquinazolin-2-yl moiety suggests it could be useful in synthesizing novel anticancer agents.
Enzyme Inhibition Studies
Quinazolinone derivatives have been reported to inhibit various enzymes that are therapeutic targets in diseases like Alzheimer’s and diabetes . This compound could serve as a lead structure for developing new enzyme inhibitors.
Neuroprotective Agents
The compound’s ability to cross the blood-brain barrier due to its molecular weight and lipophilicity makes it a candidate for developing neuroprotective drugs . It could be modified to treat neurodegenerative diseases.
Antimicrobial Activity
Quinazolinones have demonstrated broad-spectrum antimicrobial activity. This compound could be part of research into new antimicrobial agents, especially in the wake of increasing antibiotic resistance .
Anti-inflammatory Applications
The anti-inflammatory properties of quinazolinone derivatives make this compound a potential candidate for the development of new anti-inflammatory medications .
Cardiovascular Drug Development
Due to the structural flexibility of quinazolinone derivatives, this compound could be used in the synthesis of cardiovascular drugs, targeting specific receptors or ion channels involved in cardiac function .
Molecular Probes in Imaging
The compound’s structure could be utilized to create molecular probes for imaging techniques like MRI, aiding in the diagnosis of various diseases .
Chemical Biology and Proteomics
As a building block in chemical synthesis, this compound can be used to develop probes or modifiers in chemical biology and proteomics to study protein functions and interactions .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound “3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It has been observed that one of the compounds induced a conformational remodeling of the binding site where the primary binding pocket opens up onto a ligand-able secondary pocket that may be exploited to increase potency .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. As research progresses, we will gain a better understanding of how this compound interacts with various biochemical pathways .
Pharmacokinetics
It is known that the compound is a powder at room temperature, which could potentially influence its absorption and distribution
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other compounds. For instance, the compound is stable at room temperature . .
Eigenschaften
IUPAC Name |
3-[ethyl-[(8-methyl-4-oxo-3H-quinazolin-2-yl)methyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-18(8-7-13(19)20)9-12-16-14-10(2)5-4-6-11(14)15(21)17-12/h4-6H,3,7-9H2,1-2H3,(H,19,20)(H,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCOPPWPZCKEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)CC1=NC2=C(C=CC=C2C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



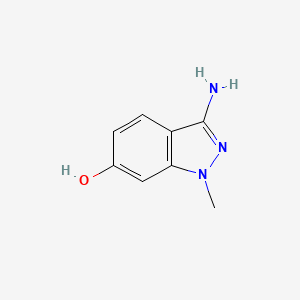

![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)


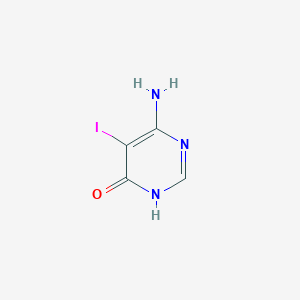

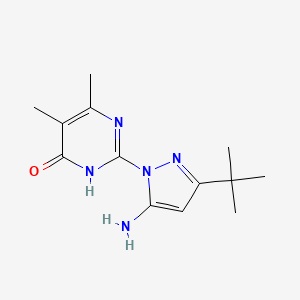
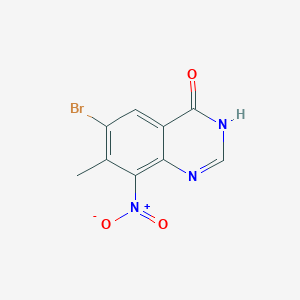
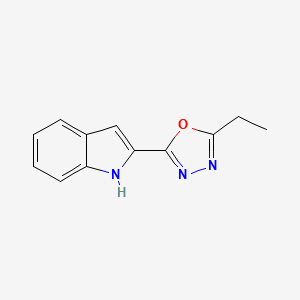
![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)
